N-([2,3'-bipyridin]-3-ylmethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
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Properties
IUPAC Name |
1-ethyl-7-methyl-4-oxo-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-3-28-14-19(21(29)18-9-8-15(2)27-22(18)28)23(30)26-13-17-7-5-11-25-20(17)16-6-4-10-24-12-16/h4-12,14H,3,13H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKCDJMAAGODQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the phosphodiesterase (PDE) III isoenzyme . This enzyme plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a molecule that is essential for various cellular processes, including the regulation of heart contractility.
Mode of Action
As a PDE-III inhibitor, the compound works by decreasing the hydrolysis of cAMP , leading to an increase in cAMP levels. This increase in cAMP improves cardiac function and peripheral vasodilation, which is particularly beneficial in conditions such as acute decompensated heart failure.
Biochemical Pathways
The compound’s action affects the β-adrenergic signaling pathway . By inhibiting PDE-III, the compound prevents the breakdown of cAMP, leading to an increase in cAMP production. This increase in cAMP affects the heart’s contractile function and cardiac output, which are key components of the β-adrenergic signaling pathway.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for its bioavailability. Dose adjustment may be required for patients with renal impairment.
Result of Action
The increase in cAMP levels resulting from the compound’s action leads to improved cardiac function and peripheral vasodilation. This can alleviate increased pressures on the heart, thus improving its pumping action. It also has the potential to increase the force of contraction.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the concentration of extractable myosmine, 2,3’-bipyridine, and cotinine decreased significantly after 19 months of aging. This suggests that the compound’s efficacy may decrease over time due to environmental factors
Biological Activity
N-([2,3'-bipyridin]-3-ylmethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (CAS No. 1904011-60-4) is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C23H21N5O2 |
| Molecular Weight | 399.4 g/mol |
| CAS Number | 1904011-60-4 |
The structure features a naphthyridine core with a bipyridine moiety that may contribute to its biological activities.
Research indicates that compounds similar to N-([2,3'-bipyridin]-3-ylmethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine derivatives often exhibit diverse mechanisms of action:
- Antimicrobial Activity : Compounds in this class have demonstrated moderate to significant antibacterial and antifungal activities. For example, studies have shown that derivatives with increased lipophilicity tend to have enhanced antibacterial properties .
- Cholinesterase Inhibition : Some related compounds have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's. The IC50 values for these activities can vary significantly depending on the specific structure of the compound .
- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Antimicrobial Activity
The antimicrobial efficacy of N-([2,3'-bipyridin]-3-ylmethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine derivatives has been evaluated against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Significant |
| Klebsiella pneumoniae | Moderate |
| Pseudomonas aeruginosa | Low |
These findings suggest that while the compound exhibits some antibacterial properties, its effectiveness may vary across different strains.
Cholinesterase Inhibition
In studies focused on cholinesterase inhibition:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| N-[2,3'-bipyridin]-3-y... | 157.31 | 46.42 |
This data indicates that the compound has a stronger inhibitory effect on BChE compared to AChE, which could be beneficial in developing treatments targeting specific cholinergic pathways.
Case Study 1: Neuroprotective Potential
A study investigated the neuroprotective effects of a series of naphthyridine derivatives in models of oxidative stress. The results indicated that these compounds could reduce neuronal cell death induced by oxidative stressors, suggesting their potential application in neurodegenerative diseases .
Case Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory properties of naphthyridine derivatives in vitro using human microglial cells exposed to inflammatory stimuli. The results demonstrated a significant reduction in pro-inflammatory cytokine production upon treatment with these compounds, indicating their potential use as anti-inflammatory agents .
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of naphthyridine exhibit substantial antimicrobial properties. For instance, studies have indicated that compounds similar to N-([2,3'-bipyridin]-3-ylmethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide demonstrate effectiveness against various bacterial strains, including Mycobacterium species. One study reported that modifications in the structure of naphthyridine derivatives significantly enhanced their antimicrobial efficacy .
Anticancer Properties
Naphthyridine derivatives have been investigated for their anticancer potential. They are known to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as kinase inhibition. In vitro studies have shown that certain derivatives can effectively reduce cell proliferation and trigger apoptotic pathways in breast cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of naphthyridine derivatives are also noteworthy. These compounds can modulate inflammatory pathways and decrease the production of pro-inflammatory cytokines, making them promising candidates for treating various inflammatory diseases .
Neuroprotective Effects
Recent research suggests that some naphthyridine derivatives may offer neuroprotective benefits. They could potentially be used in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease due to their ability to inhibit oxidative stress and promote neuronal survival .
Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several naphthyridine compounds against Mycobacterium strains. Results indicated that specific structural modifications led to enhanced antimicrobial activity, validating the compound's potential as an antibacterial agent .
Cancer Cell Line Studies
In vitro studies conducted on breast cancer cell lines demonstrated that certain naphthyridine derivatives could inhibit cell proliferation effectively. The mechanisms involved included the activation of caspase pathways leading to apoptosis, highlighting their therapeutic potential in oncology .
Neuroprotection in Animal Models
Animal model studies have shown that administering naphthyridine derivatives can reduce neuroinflammation and improve cognitive functions in models simulating Alzheimer's disease. These findings support the exploration of these compounds for neuroprotective applications .
Comparative Analysis of Biological Activities
| Activity Type | Naphthyridine Derivative | Mechanism | Efficacy |
|---|---|---|---|
| Antimicrobial | Yes | Inhibition of bacterial growth | Significant |
| Anticancer | Yes | Induction of apoptosis | Effective |
| Anti-inflammatory | Yes | Modulation of pro-inflammatory cytokines | Promising |
| Neuroprotective | Yes | Inhibition of oxidative stress | Beneficial |
Preparation Methods
Synthesis of the 1,8-Naphthyridine Core
The 1,8-naphthyridine scaffold forms the foundation of the target compound. Two primary methods dominate its synthesis:
Cyclization Reactions
The Conrad-Limpach reaction is a classical approach for constructing 1,8-naphthyridines. This involves the condensation of β-ketoesters with 3-aminopyridines, followed by thermal cyclization. For example, reacting ethyl acetoacetate with 3-amino-4-methylpyridine under reflux in a polar aprotic solvent (e.g., toluene) yields 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. Modifications using iodine or m-nitrobenzenesulfonic acid (m-NO₂PhSO₃H) as catalysts improve yields (45–60%).
Skraup Reaction Modifications
A modified Skraup reaction employing iodine or m-NO₂PhSO₃Na in dioxane/water efficiently generates halogenated 1,8-naphthyridines. For instance, 3-bromo-1,8-naphthyridine derivatives are accessible via this method, which can later undergo cross-coupling reactions to introduce substituents.
Table 1: Comparison of 1,8-Naphthyridine Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Conrad-Limpach | β-ketoester, 3-aminopyridine, reflux | 50–60 | High regioselectivity |
| Skraup Modification | I₂/m-NO₂PhSO₃Na, dioxane/water | 45–50 | Halogenation compatibility |
Carboxamide Formation
The carboxamide functionality is introduced via active ester intermediates .
Chloroformate-Mediated Coupling
Treating 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid with phenyl chloroformate in dichloromethane generates a mixed carbonate intermediate. Subsequent reaction with [2,3'-bipyridin]-3-ylmethanamine in the presence of pyridine affords the target carboxamide.
Example Protocol from Patent CN110240598B:
- Dissolve 6-amino-4-((1-methoxypropane-2-yl)amino)nicotinonitrile (8.5 g) in dichloromethane.
- Add pyridine (11.7 g) and phenyl chloroformate (17.1 g) at 0–5°C.
- Warm to 25°C, stir for 3 hours, and isolate via aqueous workup.
- Yield: >95% after recrystallization.
Functionalization and Final Assembly
Optimization and Scalability
Industrial-scale synthesis prioritizes cost-effectiveness and safety. The patent CN110240598B highlights:
Analytical Characterization
Critical characterization data include:
Applications and Derivatives
This compound serves as a FGFR4 inhibitor in oncology research. Structural analogs with modified bipyridine groups exhibit enhanced kinase selectivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-([2,3'-bipyridin]-3-ylmethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, and how do reaction conditions influence yields?
- Methodological Answer : The synthesis of naphthyridine derivatives often involves multi-step protocols. For example, ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (a precursor) is synthesized via Gould–Jacobs cyclization using ethoxy methylene malonate and 2-aminopyridine under reflux in phenoxy ether . Subsequent N-alkylation with chlorides (e.g., [2,3'-bipyridin]-3-ylmethyl chloride) in anhydrous DMF with NaH as a base yields the target compound. Reaction optimization includes temperature control (80–120°C), solvent polarity adjustments, and microwave-assisted steps to reduce reaction times (e.g., 35 minutes at 120°C for similar derivatives) . Yield improvements (>70%) are achieved via recrystallization in ethanol or methanol .
Q. How is structural confirmation performed for this compound, and what analytical discrepancies require resolution?
- Methodological Answer : Structural elucidation relies on 1H/13C NMR , IR , and mass spectrometry . For example:
- 1H NMR : Aromatic protons in the naphthyridine core appear at δ 8.5–9.2 ppm (J = 4.7–7.8 Hz), while methyl groups resonate at δ 2.3–2.6 ppm .
- IR : Key peaks include C=O (amide: 1651–1686 cm⁻¹; keto: 1686 cm⁻¹) and aromatic C–H (3086–3112 cm⁻¹) .
Discrepancies in melting points (>300°C vs. 193–195°C for related derivatives) may arise from polymorphic forms or impurities, necessitating repeated recrystallization and HPLC purity checks .
Q. What solvent systems are suitable for enhancing the solubility of this compound in biological assays?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO , DMF , or ethanol (5–10 mg/mL). For in vitro assays, prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity) and dilute in PBS or cell culture media. Sonication (30 minutes at 40°C) improves dispersion .
Advanced Research Questions
Q. How can computational tools predict the binding affinity and pharmacokinetic properties of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., histamine receptors or kinases). The bipyridinylmethyl group may engage in π-π stacking with aromatic residues .
- ADMET Prediction : SwissADME or pkCSM predicts moderate bioavailability (LogP ~2.5–3.5), CYP450 inhibition risk (due to the naphthyridine core), and blood-brain barrier permeability .
- PASS Analysis : Predicts antihistaminic or antimicrobial activity (Pa > 0.7) based on structural analogs .
Q. What strategies resolve contradictions in spectral data during structural characterization?
- Methodological Answer : Conflicting NMR signals (e.g., δ 7.24–7.46 ppm for overlapping aromatic protons) are resolved via:
- 2D NMR (COSY, HSQC) to assign coupling patterns.
- Variable Temperature NMR to reduce signal broadening caused by slow rotation of the bipyridinylmethyl group .
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula (e.g., C26H24N4O3 requires m/z 440.503) .
Q. How does the bipyridinylmethyl substituent influence biological activity compared to other alkyl/aryl groups?
- Methodological Answer : Structure-activity relationship (SAR) studies show:
- Bipyridinylmethyl : Enhances target selectivity (e.g., kinase inhibition) via dual π-stacking interactions, as seen in analogs with IC50 values <1 µM .
- Benzyl/Chlorobenzyl : Lower potency (IC50 >10 µM) due to reduced electronic interactions .
- Cyclopropane Derivatives : Improved metabolic stability (t1/2 >4 hours in microsomes) .
Q. What synthetic impurities are common in this compound, and how are they controlled?
- Methodological Answer : Major impurities include:
- Unreacted Ethyl Ester Precursor : Detected via TLC (Rf = 0.6 in CHCl3:MeOH 4:1) and removed by column chromatography .
- Hydrolysis Byproducts (e.g., carboxylic acid derivatives): Minimized by avoiding aqueous conditions during coupling steps. Purity is confirmed by elemental analysis (C, H, N ±0.3%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
